molecular formula C11H15N3OS B12270425 6-Methyl-2-methylsulfanyl-3-propyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one

6-Methyl-2-methylsulfanyl-3-propyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B12270425
M. Wt: 237.32 g/mol
InChI Key: GNXSUNWLTYQEJB-UHFFFAOYSA-N
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Description

6-Methyl-2-methylsulfanyl-3-propyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with various substituents, such as a methyl group, a methylsulfanyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-methylsulfanyl-3-propyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials, such as pyrimidine derivatives, with suitable reagents under controlled conditions. For instance, the reaction may involve the use of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process. Additionally, the purification of the compound through techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-quality product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-methylsulfanyl-3-propyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrrolo[3,2-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups at specific positions on the pyrrolo[3,2-d]pyrimidine core.

Scientific Research Applications

6-Methyl-2-methylsulfanyl-3-propyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-2-methylsulfanyl-3-propyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, the compound may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . The molecular pathways involved in its action include the modulation of signaling cascades that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-methylsulfanyl-3-propyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methylsulfanyl group, for example, may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C11H15N3OS

Molecular Weight

237.32 g/mol

IUPAC Name

6-methyl-2-methylsulfanyl-3-propyl-5H-pyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H15N3OS/c1-4-5-14-10(15)9-8(6-7(2)12-9)13-11(14)16-3/h6,12H,4-5H2,1-3H3

InChI Key

GNXSUNWLTYQEJB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=C(N2)C)N=C1SC

Origin of Product

United States

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